Diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate) typically involves the reaction of diethyl phosphite with 2-nitro-5-(pentafluorosulfanyl)benzyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a phase-transfer catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate) undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine or hydroxylamine under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of various substituted benzyl phosphonates.
Scientific Research Applications
Diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate) involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the pentafluorosulfanyl group can enhance the compound’s stability and reactivity. The phosphonate ester can act as a leaving group in substitution reactions, facilitating the formation of new bonds and functional groups .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2-nitrobenzyl)phosphonate
- Diethyl (2-nitro-4-(trifluoromethyl)benzyl)phosphonate
- Diethyl (2-nitro-5-(trifluoromethyl)benzyl)phosphonate
Uniqueness
Diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate) stands out due to the presence of the pentafluorosulfanyl group, which imparts unique electronic and steric properties. This makes it more reactive and stable compared to similar compounds with trifluoromethyl groups, enhancing its utility in various applications .
Properties
IUPAC Name |
[3-(diethoxyphosphorylmethyl)-4-nitrophenyl]-pentafluoro-λ6-sulfane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F5NO5PS/c1-3-21-23(20,22-4-2)8-9-7-10(24(12,13,14,15)16)5-6-11(9)17(18)19/h5-7H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWICBUZXBCSNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C(C=CC(=C1)S(F)(F)(F)(F)F)[N+](=O)[O-])OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F5NO5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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